5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 is a deuterated steroid compound. It is a derivative of etiocholanolone, which is a metabolite of dehydroepiandrosterone (DHEA). This compound is often used in scientific research due to its unique properties and stability provided by the deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 typically involves the introduction of deuterium atoms into the etiocholanolone structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of deuterated solvents and reagents ensures the incorporation of deuterium atoms into the steroid structure. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5beta-Androstan-3alpha,17-dione, while reduction can produce various stereoisomers of the original compound .
Scientific Research Applications
5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the study of metabolic pathways.
Biology: Investigated for its role in steroid metabolism and its effects on cellular processes.
Medicine: Studied for its potential therapeutic effects, including antihyperglycemic properties and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to steroid receptors and modulating gene expression. The deuterium atoms enhance the stability of the compound, allowing for prolonged activity and reduced metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
5beta-Androstan-3alpha-ol-17-one: The non-deuterated form of the compound.
5alpha-Androstan-3alpha-ol-17-one: A stereoisomer with different biological activity.
5alpha-Androstan-3beta-ol-17-one: Another stereoisomer with distinct properties.
Uniqueness
5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed metabolic studies. Its deuterated nature makes it a valuable tool in research, offering insights that are not possible with non-deuterated analogs .
Properties
Molecular Formula |
C19H30O2 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(3R,5R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14?,15?,16?,18?,19?/m1/s1/i7D2,11D2,13D |
InChI Key |
QGXBDMJGAMFCBF-YANHVYQLSA-N |
Isomeric SMILES |
[2H][C@]1(C(CC2([C@@H](C1([2H])[2H])CCC3C2CCC4(C3CCC4=O)C)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.